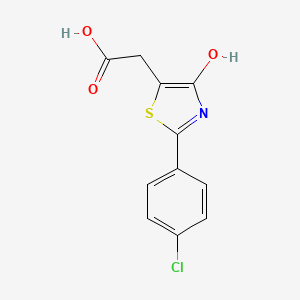![molecular formula C26H20Cl2N4O4S B13061097 5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-587101 is a potent and orally active antagonist of leukocyte function-associated antigen-1 (LFA-1)The main ligand of LFA-1 is intercellular adhesion molecule-1 (ICAM-1), and the LFA-1/ICAM interaction stimulates signaling pathways that influence T cell differentiation .
Métodos De Preparación
BMS-587101 is a spirocyclic hydantoin compound. The synthesis of hydantoins, including BMS-587101, involves various methods such as the Bucherer-Bergs reaction, the use of isocyanates and formation of urea derivatives, and metal-catalyzed procedures . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while maintaining environmentally friendly procedures .
Análisis De Reacciones Químicas
BMS-587101 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
BMS-587101 has several scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to effectively inhibit LFA-1 mediated T-cell proliferation and adhesion in vitro. In vivo, BMS-587101 has demonstrated efficacy in models of inflammation, such as the mouse ovalbumin-induced lung inflammation model and models of arthritis .
Mecanismo De Acción
BMS-587101 exerts its effects by antagonizing LFA-1, thereby inhibiting the interaction between LFA-1 and ICAM-1. This inhibition disrupts the signaling pathways that influence T cell differentiation and activation. By blocking LFA-1/ICAM-1 interactions, BMS-587101 reduces T cell proliferation, adhesion, and cytokine production, leading to decreased inflammation and immune response .
Comparación Con Compuestos Similares
BMS-587101 is compared with other LFA-1 antagonists, such as BMS-688521, which is another spirocyclic hydantoin compound. BMS-688521 shows a 4- to 8-fold improvement in human in vitro potency compared to BMS-587101 due to additional structural modifications . Other similar compounds include various small-molecule LFA-1 antagonists that have been developed to target the same pathway, but BMS-587101 is unique in its specific efficacy and oral bioavailability .
Propiedades
Fórmula molecular |
C26H20Cl2N4O4S |
|---|---|
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
5-[[(5R,9S)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m1/s1 |
Clave InChI |
NXNKJLOEGWSJGI-GJZUVCINSA-N |
SMILES isomérico |
CN1C(=O)N(C(=O)[C@@]12CN(C[C@@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
SMILES canónico |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)





![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)




![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)

